3-Chloro-4-(methoxymethoxy)phenylboronic acid 3-Chloro-4-(methoxymethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1451392-27-0
VCID: VC2845892
InChI: InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3
SMILES: B(C1=CC(=C(C=C1)OCOC)Cl)(O)O
Molecular Formula: C8H10BClO4
Molecular Weight: 216.43 g/mol

3-Chloro-4-(methoxymethoxy)phenylboronic acid

CAS No.: 1451392-27-0

Cat. No.: VC2845892

Molecular Formula: C8H10BClO4

Molecular Weight: 216.43 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(methoxymethoxy)phenylboronic acid - 1451392-27-0

Specification

CAS No. 1451392-27-0
Molecular Formula C8H10BClO4
Molecular Weight 216.43 g/mol
IUPAC Name [3-chloro-4-(methoxymethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C8H10BClO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3
Standard InChI Key ISTZDEQGOZACDO-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OCOC)Cl)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)OCOC)Cl)(O)O

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

3-Chloro-4-(methoxymethoxy)phenylboronic acid has been well-characterized in terms of its physicochemical properties. The compound typically appears as a crystalline solid and possesses the following key characteristics:

PropertyValueReference
CAS Number1451392-27-0
Molecular FormulaC8H10BClO4
Molecular Weight216.43 g/mol
IUPAC Name[3-chloro-4-(methoxymethoxy)phenyl]boronic acid
AppearanceCrystalline solid
Purity (typical commercial)97%
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

Structural Features

The molecule consists of a phenyl ring with three substituents: a boronic acid group, a chloro group at the 3-position, and a methoxymethoxy group at the 4-position. The boronic acid functionality (B(OH)2) is the reactive center for many applications, particularly cross-coupling reactions. The structure can be represented by the following molecular descriptors:

DescriptorValue
InChIInChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3
SMILESB(C1=CC(=C(C=C1)OCOC)Cl)(O)O

The compound's structure confers specific reactivity patterns that make it useful in organic synthesis, with the boronic acid group serving as a nucleophilic partner in various coupling reactions.

Synthesis Methods

General Synthetic Routes

The synthesis of 3-Chloro-4-(methoxymethoxy)phenylboronic acid typically follows established methods for preparing substituted arylboronic acids. Based on approaches used for similar compounds, the most common synthetic route involves the following steps:

  • Preparation of a suitably substituted aryl halide precursor

  • Metal-halogen exchange using an organolithium reagent

  • Quenching with a boronic acid precursor

  • Hydrolysis to yield the final boronic acid

This general approach can be adapted specifically for 3-Chloro-4-(methoxymethoxy)phenylboronic acid, as outlined in the following reaction scheme:

Purification and Isolation

The purification of 3-Chloro-4-(methoxymethoxy)phenylboronic acid can be achieved through several methods:

  • Crystallization: The crude product can be crystallized from cold hexane or similar non-polar solvents .

  • Salting Out Method: For similar compounds, a method involving the addition of a salt to a mixture of water and a water-miscible organic solvent has been described. This forms distinct layers, with the boronic acid preferentially partitioning into the organic layer .

  • Column Chromatography: For high-purity requirements, silica gel chromatography using appropriate solvent systems can be employed .

Applications in Organic Synthesis

CatalystBaseSolventTemperatureReference
Pd(PPh3)2Cl2K2CO3Water/EthanolReflux
Pd(OAc)2/dppfK3PO4Water100°C
Pd complex/D-t-BPFKOHWater100°C
PdCl2(Ligand)Cs2CO3DMF60°C

The versatility of these reaction conditions highlights the adaptability of the Suzuki-Miyaura coupling to various substrates and requirements.

Synthesis of Pharmaceutical Intermediates

3-Chloro-4-(methoxymethoxy)phenylboronic acid and related compounds serve as valuable intermediates in the synthesis of pharmaceutically active compounds. The specific substitution pattern on the phenyl ring can be incorporated into more complex molecules through cross-coupling reactions.

Examples of pharmaceutical applications include:

  • Synthesis of biaryl derivatives with potential biological activity

  • Preparation of drug candidates with specific structural requirements

  • Incorporation into heterocyclic systems of medicinal interest

Comparison with Related Compounds

Structural Analogues

Several structurally related boronic acids have been reported in the literature, which differ in the position and nature of the substituents on the phenyl ring. These analogues provide insight into structure-activity relationships and can guide the selection of the most appropriate reagent for specific applications.

Notable structural analogues include:

CompoundCAS NumberSimilarity to 3-Chloro-4-(methoxymethoxy)phenylboronic acidReference
(4-Chloro-3-methoxyphenyl)boronic acid89694-47-3Methoxy vs. Methoxymethoxy group
(3-Chloro-4-isopropoxyphenyl)boronic acid1256346-35-6Isopropoxy vs. Methoxymethoxy group
(4-Butoxy-3-chlorophenyl)boronic acid480438-55-9Butoxy vs. Methoxymethoxy group
(3-Chloro-4-(trifluoromethoxy)phenylboronic acid870822-79-0Trifluoromethoxy vs. Methoxymethoxy group
(4-Methoxymethoxy)phenylboronic acidN/ALacks chloro substituent

These analogues differ in their electronic and steric properties, which can influence their reactivity in cross-coupling reactions and other transformations.

Reactivity Comparison

The reactivity of 3-Chloro-4-(methoxymethoxy)phenylboronic acid compared to related compounds is influenced by several factors:

Research Significance and Future Directions

Current Research Applications

3-Chloro-4-(methoxymethoxy)phenylboronic acid represents an important building block in synthetic organic chemistry, with applications that extend beyond traditional cross-coupling reactions. Current research utilizing this and related compounds focuses on:

  • Development of Novel Synthetic Methodologies: Exploring new reaction conditions and catalysts to improve efficiency and selectivity in coupling reactions .

  • Green Chemistry Approaches: Investigating environmentally friendly reaction conditions, including aqueous media and recyclable catalysts .

  • Medicinal Chemistry Applications: Incorporation of the 3-chloro-4-(methoxymethoxy)phenyl motif into compounds of pharmaceutical interest.

Future Research Directions

Future research involving 3-Chloro-4-(methoxymethoxy)phenylboronic acid may explore:

  • Expanded Substrate Scope: Investigation of reactions with challenging coupling partners or development of selective methodologies for complex molecules.

  • Catalytic System Optimization: Development of new catalysts or ligands specifically tailored for boronic acids with this substitution pattern.

  • Flow Chemistry Applications: Adaptation of batch processes to continuous flow systems for improved efficiency and scalability.

  • Biological Evaluation: Assessment of the biological activity of compounds containing the 3-chloro-4-(methoxymethoxy)phenyl motif.

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